N-{[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-methoxynaphthalene-2-carboxamide
Description
N-{[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-methoxynaphthalene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzotriazole moiety, a fluorophenyl group, and a naphthalene carboxamide structure, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
N-[[2-(4-fluorophenyl)benzotriazol-5-yl]carbamothioyl]-3-methoxynaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN5O2S/c1-33-23-13-16-5-3-2-4-15(16)12-20(23)24(32)28-25(34)27-18-8-11-21-22(14-18)30-31(29-21)19-9-6-17(26)7-10-19/h2-14H,1H3,(H2,27,28,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTMXJHZDWKIQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC(=S)NC3=CC4=NN(N=C4C=C3)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-methoxynaphthalene-2-carboxamide typically involves multi-step organic reactionsThe final step involves the coupling of the benzotriazole derivative with 3-methoxynaphthalene-2-carboxamide under specific reaction conditions, such as the use of a suitable base and solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and ensure consistency .
Chemical Reactions Analysis
Types of Reactions
N-{[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-methoxynaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-{[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-methoxynaphthalene-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-{[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can interact with metal ions, influencing enzymatic activities and cellular processes. The fluorophenyl group may enhance the compound’s binding affinity to certain receptors, while the naphthalene carboxamide structure contributes to its overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
N-(4-Fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide: This compound shares the fluorophenyl group but differs in the core structure, featuring a benzodioxole moiety instead of benzotriazole.
N-(4-Fluorophenyl)-2-hydroxy-N-isopropylacetamide: This compound has a similar fluorophenyl group but differs in the functional groups attached to the core structure.
Uniqueness
N-{[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-methoxynaphthalene-2-carboxamide is unique due to its combination of benzotriazole, fluorophenyl, and naphthalene carboxamide moieties. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research and industrial applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
